1,1,2-Tribromo-2-methyl-1-nitropropane

Description

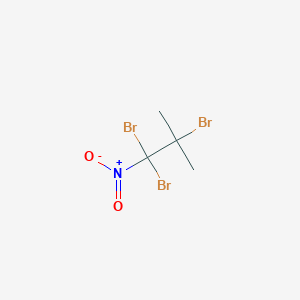

1,1,2-Tribromo-2-methyl-1-nitropropane (CAS: Not explicitly provided in evidence) is a halogenated nitroalkane with a complex structure characterized by three bromine atoms, a nitro group (-NO₂), and a methyl substituent on a propane backbone. Its molecular formula is C₄H₆Br₃NO₂, with a molecular weight of approximately 381.8 g/mol. This compound is primarily studied for its reactivity in organic synthesis, particularly in halogenation and nitroalkane-based reactions.

Properties

CAS No. |

62545-17-9 |

|---|---|

Molecular Formula |

C4H6Br3NO2 |

Molecular Weight |

339.81 g/mol |

IUPAC Name |

1,1,2-tribromo-2-methyl-1-nitropropane |

InChI |

InChI=1S/C4H6Br3NO2/c1-3(2,5)4(6,7)8(9)10/h1-2H3 |

InChI Key |

IWNGEGVSUYAMQL-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C([N+](=O)[O-])(Br)Br)Br |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1,1,2-Tribromo-2-methyl-1-nitropropane typically involves the bromination of 2-methyl-1-nitropropane. The reaction is carried out under controlled conditions to ensure the selective addition of bromine atoms to the desired positions on the molecule. Industrial production methods may involve the use of bromine or bromine-containing reagents in the presence of catalysts to achieve high yields and purity .

Chemical Reactions Analysis

1,1,2-Tribromo-2-methyl-1-nitropropane undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted by other nucleophiles, such as hydroxide ions or amines, leading to the formation of different derivatives.

Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

Oxidation Reactions: The compound can undergo oxidation to form corresponding oxides or other higher oxidation state compounds.

Common reagents used in these reactions include bromine, hydrogen gas, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1,1,2-Tribromo-2-methyl-1-nitropropane has several applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis to introduce bromine and nitro groups into other molecules.

Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.

Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1,1,2-Tribromo-2-methyl-1-nitropropane involves its interaction with various molecular targets. The bromine atoms and nitro group can participate in electrophilic and nucleophilic reactions, respectively. These interactions can lead to the formation of covalent bonds with target molecules, altering their structure and function. The specific pathways involved depend on the context in which the compound is used .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize its properties, 1,1,2-Tribromo-2-methyl-1-nitropropane is compared to structurally and functionally related compounds, including halogenated nitropropanes and nitroalkanes. Below is a detailed analysis:

Table 1: Comparative Properties of this compound and Analogues

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) | Stability Notes | Key Applications |

|---|---|---|---|---|---|

| This compound | C₄H₆Br₃NO₂ | 381.8 | ~220 (decomposes) | Thermally unstable; prone to Br⁻ release | Intermediate in organic synthesis |

| 1,1,2-Tribromo-1-nitropropane | C₃H₄Br₃NO₂ | 339.7 | 195–200 | Moderate stability; less volatile | Flame retardant formulations |

| 2-Methyl-1-nitropropane | C₄H₉NO₂ | 103.1 | 130–135 | Highly stable; non-halogenated | Solvent, polymer precursor |

| 1-Bromo-2-nitropropane | C₃H₆BrNO₂ | 184.0 | 160–165 | Light-sensitive; forms nitrosamines | Lab-scale alkylation agent |

Key Findings from Comparative Studies

Reactivity: The tribromo-methyl-nitropropane exhibits higher electrophilicity compared to non-methylated analogues (e.g., 1,1,2-Tribromo-1-nitropropane) due to steric and inductive effects from the methyl group. This enhances its reactivity in nucleophilic substitution reactions . In contrast, 2-Methyl-1-nitropropane lacks halogen substituents, making it inert toward bromine-mediated reactions but useful as a polar aprotic solvent.

Stability and Hazard Profile: The compound’s thermal instability (~220°C decomposition) contrasts with 1-Bromo-2-nitropropane, which decomposes at lower temperatures (150–160°C) but releases fewer hazardous byproducts .

Synthetic Utility :

- Tribromo-methyl-nitropropane is preferred in multi-step halogenation processes, whereas simpler nitroalkanes (e.g., 2-Methyl-1-nitropropane) are used in polymer chemistry or as solvents.

Research Limitations and Notes

- Comparative data are extrapolated from analogous halogenated nitro compounds.

- Safety Considerations : Handling protocols for this compound should align with those for brominated nitroalkanes, emphasizing ventilation and avoidance of heat sources.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.